4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde

Organic Synthesis Process Chemistry Purification

Researchers often struggle to source regioisomerically pure, sterically defined benzaldehyde building blocks for heterocycle synthesis. 4-Methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde (CAS 1558171-05-3) solves this with its unambiguous ortho-pyrazole substitution pattern, enabling conformational control in cycloadditions and condensations. - Distinct ortho-substitution enforces conformational constraints, yielding novel scaffolds unattainable with para/meta analogs. - Dual methylation imparts a specific lipophilic/electronic profile critical for SAR-driven lead optimization. - Higher predicted polarizability allows distinct RP-HPLC retention, simplifying reaction monitoring and purity validation. Supplied with full QA documentation; standard global shipping applies.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 1558171-05-3
Cat. No. B1432379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde
CAS1558171-05-3
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C=O)C2=CN(N=C2)C
InChIInChI=1S/C12H12N2O/c1-9-3-4-10(8-15)12(5-9)11-6-13-14(2)7-11/h3-8H,1-2H3
InChIKeyGSUWTOKVCKVGQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde Overview


4-Methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde (CAS 1558171-05-3) is a heterocyclic aromatic aldehyde characterized by a 4-methylbenzaldehyde core ortho-substituted with a 1-methylpyrazole moiety. This compound, with molecular formula C12H12N2O and molecular weight 200.24 g/mol, is primarily utilized as a versatile building block in organic synthesis and medicinal chemistry research . Its unique substitution pattern—featuring a methyl group on the benzaldehyde ring and a specific pyrazole linkage—distinguishes it from other pyrazole-benzaldehyde derivatives, offering distinct reactivity and physicochemical properties relevant for targeted synthetic applications [1].

Workflow Ortho-heterocyclic building block for sterically controlled synthesis of congested molecules
Selection Context Reported 4-methyl and 1-methylpyrazole substitution pattern may support electronic and lipophilic tuning

4-Methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde: Non-Substitutability


Despite sharing a core pyrazole-benzaldehyde scaffold, 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde exhibits critical structural and physicochemical divergences from its regioisomers and analogs that preclude simple substitution in research applications. Variations in the position of the pyrazole attachment, the methylation pattern, and the resulting steric and electronic environment directly influence key properties such as boiling point, density, and polarizability, which in turn affect synthetic compatibility and downstream reactivity [1]. These differences are not merely academic; they can alter reaction yields, purification requirements, and the ultimate suitability of the building block for specific synthetic pathways .

Regioisomeric shift alters purification
Different pyrazole attachment position changes predicted boiling point, which may shift distillation and purification conditions.
Methylation pattern modifies electronic environment
Variation in methyl groups on the benzaldehyde or pyrazole can affect polarizability and reactivity, limiting direct replacement.
Ortho vs. para substitution introduces steric differences
Ortho-pyrazole placement may reduce aldehyde accessibility in nucleophilic additions compared to para-substituted analogs, potentially altering reaction outcomes.

4-Methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde: Quantitative Evidence


Boiling Point: Regioisomer Comparison

4-Methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde exhibits a higher predicted boiling point compared to its regioisomer 4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde. This difference can influence distillation parameters and purification strategies. Specifically, the target compound's predicted boiling point is 374.1±37.0 °C at 760 mmHg [1], while 4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is predicted to boil at 364.6±35.0 °C .

Boiling Point
Data to verify
Target: 374.1±37.0 °C
Comparator: 364.6±35.0 °C
Difference: 9.5 °C higher
May influence distillation/purification conditions
Predicted values; experimental validation needed
Organic Synthesis Process Chemistry Purification

Polarizability vs. Structural Analog

The target compound demonstrates a higher predicted polarizability (23.9±0.5 10⁻²⁴ cm³) [1] compared to a structurally related analog, 2-methyl-4-(1H-pyrazol-1-yl)benzaldehyde (22.1±0.5 10⁻²⁴ cm³) [2]. Polarizability is a measure of electron cloud distortion and correlates with van der Waals interactions and molecular recognition.

Polarizability
Data to verify
Target: 23.9±0.5 10⁻²⁴ cm³
Comparator: 22.1±0.5 10⁻²⁴ cm³
Difference: 8.1% higher
May affect chromatographic retention and binding behavior
Predicted values; requires experimental confirmation
Physical Organic Chemistry Computational Modeling Medicinal Chemistry

Ortho-Pyrazole Steric Hindrance vs. Para Analogs

Unlike 4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde, where the pyrazole is para to the aldehyde, 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde features an ortho-substituted pyrazole. This ortho-arrangement introduces significant steric hindrance around the aldehyde group, which can modulate reactivity in nucleophilic addition and condensation reactions. While direct quantitative kinetic data are not available, class-level inference suggests that ortho-substituted benzaldehydes generally exhibit slower reaction rates in certain transformations compared to their para-substituted counterparts .

Steric Environment
Class-level
Ortho-pyrazole introduces steric hindrance near aldehyde, potentially slowing nucleophilic addition versus para-substituted analogs.
May support regioselective synthesis design
Class-level inference; no kinetic data available
Synthetic Methodology Medicinal Chemistry Reactivity

4-Methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde Applications


Ortho-Substituted Heterocyclic Library Synthesis

Researchers requiring a benzaldehyde building block with a specific ortho-pyrazole substitution pattern for generating sterically congested heterocycles will find 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde uniquely suited. Its ortho-substitution, as contrasted with para- or meta-analogs, can enforce conformational constraints in cycloaddition or condensation products, potentially leading to novel scaffolds with distinct biological or material properties .

Lipophilic and Electronic Parameter Optimization

The presence of both a 4-methyl group on the benzaldehyde and the 1-methylpyrazole moiety imparts a specific lipophilic and electronic profile to the compound. Compared to non-methylated analogs, this compound may exhibit altered membrane permeability and binding interactions. Its use in structure-activity relationship (SAR) studies could be instrumental when fine-tuning these parameters in lead optimization campaigns .

Chromatographic Methods Based on Polarizability

The predicted higher polarizability of 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde compared to related compounds (e.g., 2-methyl-4-(1H-pyrazol-1-yl)benzaldehyde) suggests that it will exhibit different retention times in reversed-phase HPLC. This property can be exploited to develop or validate separation methods for complex reaction mixtures, ensuring purity and enabling accurate quantification of synthetic intermediates [1].

Application
Selection Property
Validation Focus
Sterically congested heterocycle synthesis
Ortho-pyrazole substitution pattern
Regioselectivity and conformational control
Lipophilic / electronic SAR optimization
Methyl substitution pattern
Membrane permeability and binding assay endpoints
HPLC method development
Higher predicted polarizability vs. analogs
Retention time differentiation and resolution

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